molecular formula C7H4ClIN2 B13111763 3-Amino-5-chloro-2-iodobenzonitrile

3-Amino-5-chloro-2-iodobenzonitrile

Cat. No.: B13111763
M. Wt: 278.48 g/mol
InChI Key: WJCCAMOCKPVRKC-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-iodobenzonitrile (molecular formula: C₇H₄ClIN₂, molecular weight: 278.47 g/mol) is a benzonitrile derivative featuring amino (-NH₂), chloro (-Cl), and iodo (-I) substituents at positions 3, 5, and 2, respectively. Notably, iodine's large atomic radius and polarizability distinguish it from lighter halogens like chlorine or bromine, affecting steric and electronic properties.

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

3-amino-5-chloro-2-iodobenzonitrile

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2

InChI Key

WJCCAMOCKPVRKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)I)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method includes the iodination of 3-Amino-5-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective introduction of the iodine atom.

Industrial Production Methods: On an industrial scale, the production of 3-Amino-5-chloro-2-iodobenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloro-2-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, the amino group can be oxidized to a nitro group, or the nitrile group can be reduced to an amine.

    Coupling Reactions: The iodo group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling, facilitating the formation of carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and various aryl or alkyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-chloro-2-iodobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-iodobenzonitrile and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Features
3-Amino-5-chloro-2-iodobenzonitrile C₇H₄ClIN₂ 278.47 3-NH₂, 5-Cl, 2-I, 1-CN Not provided Iodine introduces steric bulk and polarizability
2-Amino-3-chlorobenzonitrile C₇H₅ClN₂ 152.57 2-NH₂, 3-Cl, 1-CN 53312-77-9 Chloro at meta to nitrile; smaller molecular weight
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 182.41 2-NH₂, 4-Cl, 5-OCH₃, 1-CN 1824059-40-6 Methoxy group enhances electron density
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid C₁₀H₇I₃N₂O₄ 599.75 3-NHAc, 5-NHCHO, 2,4,6-I, 1-COOH 19719-00-7 Triiodo substitution; carboxylic acid functional group

Key Observations:

  • Electronic Effects: The amino group (electron-donating) in the target compound activates the aromatic ring, while chloro and iodo (electron-withdrawing) deactivate it. This contrast is less pronounced in 2-Amino-4-chloro-5-methoxybenzonitrile , where the methoxy group (electron-donating) at position 5 counterbalances the chloro group.
  • Molecular Weight: The iodine atom significantly increases the target compound’s molecular weight (278.47 g/mol) compared to non-iodinated analogs like 2-Amino-3-chlorobenzonitrile (152.57 g/mol) .

Reactivity and Functional Group Interactions

  • Nitrile Group Reactivity: All compounds share a nitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions. However, steric effects from iodine in the target compound may slow these reactions compared to smaller halogens.
  • Amino Group Utility: The amino group in the target compound and 2-Amino-4-chloro-5-methoxybenzonitrile enables derivatization (e.g., acetylation, sulfonation). The methoxy group in the latter further enhances solubility in polar solvents.
  • Iodine-Specific Behavior: Iodine’s polarizable nature in the target compound and 3-(acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid facilitates halogen bonding, which is critical in crystal engineering and supramolecular chemistry.

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